

# Roniciclib nausea vomiting fatigue side effects

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Roniciclib

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## Adverse Event Profile of Roniciclib

The table below summarizes the common adverse events (AEs) associated with **Roniciclib** as identified in clinical trials.

Adverse Event	Frequency in Phase I Studies (%) [1]	Frequency in Phase II SCLC Study (%) [2]	Grade (Typical)	Notes
Nausea	76.6%	Not Specified	Mostly 1-2	Most common AE; proactive management is crucial.
Fatigue	65.8%	Not Specified	Mostly 1-2	A frequent cause of reduced dose intensity.
Diarrhea	63.1%	Not Specified	Mostly 1-2	Commonly observed with pan-CDK inhibitors.
Vomiting	57.7%	Not Specified	Mostly 1-2	Often occurs concurrently with nausea.

Adverse Event	Frequency in Phase I Studies (%) [1]	Frequency in Phase II SCLC Study (%) [2]	Grade (Typical)	Notes
Other Notable AEs	Anemia, Thrombocytopenia [1]	Serious AEs more common in Roniciclib arm (57.1% vs 38.6%) [2]	3-4	Hematologic AEs require regular monitoring.

The Phase II study in ED-SCLC was **prematurely terminated** due to an unfavorable risk-benefit profile. The addition of **Roniciclib** to chemotherapy did not improve efficacy and resulted in increased toxicity [2].

## Mechanism of Action and Link to Side Effects

**Roniciclib** is a potent, oral **pan-cyclin-dependent kinase (CDK) inhibitor**. Its mechanism provides context for the observed side effect profile [1] [3]:

- **Broad-Spectrum Inhibition:** It inhibits cell-cycle CDKs (1, 2, 4, 6) and transcriptional CDKs (7, 9) in the low nanomolar range [1] [4].
- **Impact on Rapidly Dividing Cells:** Inhibition of cell-cycle CDKs (especially CDK1, 2, 4, 6) disrupts the cell division cycle, which can affect not only tumor cells but also other normally rapidly dividing cells in the body, contributing to gastrointestinal toxicity and myelosuppression.
- **Transcriptional Inhibition:** Inhibition of transcriptional CDKs (7 and 9) can disrupt global RNA synthesis and lead to downregulation of short-lived proteins, such as survival factors (e.g., Mcl-1). This can promote apoptosis in cancer cells but may also contribute to general cellular stress and side effects like fatigue [1].

The following diagram illustrates how **Roniciclib**'s multi-target inhibition leads to the observed experimental and adverse effects.

## Experimental & Clinical Dosing Context

The tolerability of **Roniciclib** is highly schedule-dependent. Here are key experimental details for your research models.

- **Dosing Schedules Tested:** Two primary schedules were evaluated in phase I trials [1]:

- **3 days on / 4 days off** per 21-day cycle: This schedule demonstrated an **acceptable safety profile** and was the basis for the Recommended Phase II Dose (RP2D).
- **4 weeks on / 2 weeks off** per 42-day cycle: This schedule was terminated early due to **limited tolerability**.
- **Recommended Phase II Dose (RP2D)**: The established RP2D for the 3 days on / 4 days off schedule in solid tumours was **5 mg twice daily** [1].
- **Clinical Trial Outcome**: A randomized, double-blind Phase II study in Extensive-Disease Small Cell Lung Cancer (ED-SCLC) combined **Roniciclib** (5 mg BID, 3 days on/4 days off) with platinum-etoposide chemotherapy. This combination **failed to show a progression-free or overall survival benefit** and demonstrated an **unfavorable risk-benefit profile**, leading to the study's premature termination [2].

## FAQs for Technical Support

**Q1: What is the most critical safety finding from late-stage clinical trials on Roniciclib?** The most critical finding is from a Phase II study in ED-SCLC, where **Roniciclib** combined with standard chemotherapy (cisplatin/carboplatin and etoposide) resulted in increased toxicity without improving efficacy (progression-free or overall survival). This led to the study's premature termination and indicates a highly unfavorable risk-benefit profile in this and likely other contexts [2].

**Q2: Are the gastrointestinal side effects of Roniciclib manageable in a preclinical model setting?** While the clinical data shows a high frequency of GI events, their impact on animal well-being must be carefully monitored in vivo. The schedule-dependent toxicity (better tolerability with intermittent 3 days on / 4 days off dosing) should be considered when designing treatment protocols for animal studies to allow for recovery [1].

**Q3: How does the side effect profile of this pan-CDK inhibitor compare to selective CDK4/6 inhibitors?** **Roniciclib's** pan-CDK inhibition results in a broader side effect profile, including a very high incidence of GI toxicity and fatigue, which is less pronounced with selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib). Selective CDK4/6 inhibitors are associated with different dominant toxicities, particularly myelosuppression (neutropenia) [5] [6].

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)